molecular formula C15H10N2O B2635935 2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile CAS No. 304665-99-4

2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile

Cat. No.: B2635935
CAS No.: 304665-99-4
M. Wt: 234.258
InChI Key: LXOVYIODWSVIHC-UHFFFAOYSA-N
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Description

“2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile” is a chemical compound known by the registry number ZINC000000143071 . It is available from various suppliers for scientific research needs .


Synthesis Analysis

The compound was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . The structure of the compound was characterized by NMR, IR, and UV–Vis spectroscopies in different solvents .


Molecular Structure Analysis

The molecule of this compound has a twisted conformation, with the mean plane of the naphthalene ring system being inclined to the plane of the phenol ring by 33.41 (4)° . The interatomic contacts in the crystal structure were explored using Hirshfeld surface analysis, which, together with the two-dimensional fingerprint plots, confirm the predominance of dispersion forces in the crystal structure .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 234.26 . It is a solid in physical form . The IUPAC name is 2-[methoxy (1-naphthyl)methylene]malononitrile .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H332 indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-18-15-7-6-12(8-11(9-16)10-17)13-4-2-3-5-14(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVYIODWSVIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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